

Mivorilaner: A Technical Guide to its Chemical Structure, Properties, and Antineoplastic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mivorilaner**

Cat. No.: **B12429103**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dated: November 28, 2025

Abstract

Mivorilaner, also known as LY3116151, is a novel isoxazoline derivative with demonstrated antineoplastic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacokinetic properties, and its proposed mechanism of action. Detailed experimental protocols for its synthesis and biological evaluation, derived from available literature and patent documentation, are presented to facilitate further research and development. All quantitative data has been summarized into structured tables for clarity and comparative analysis. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for understanding its biological activity.

Chemical Structure and Identity

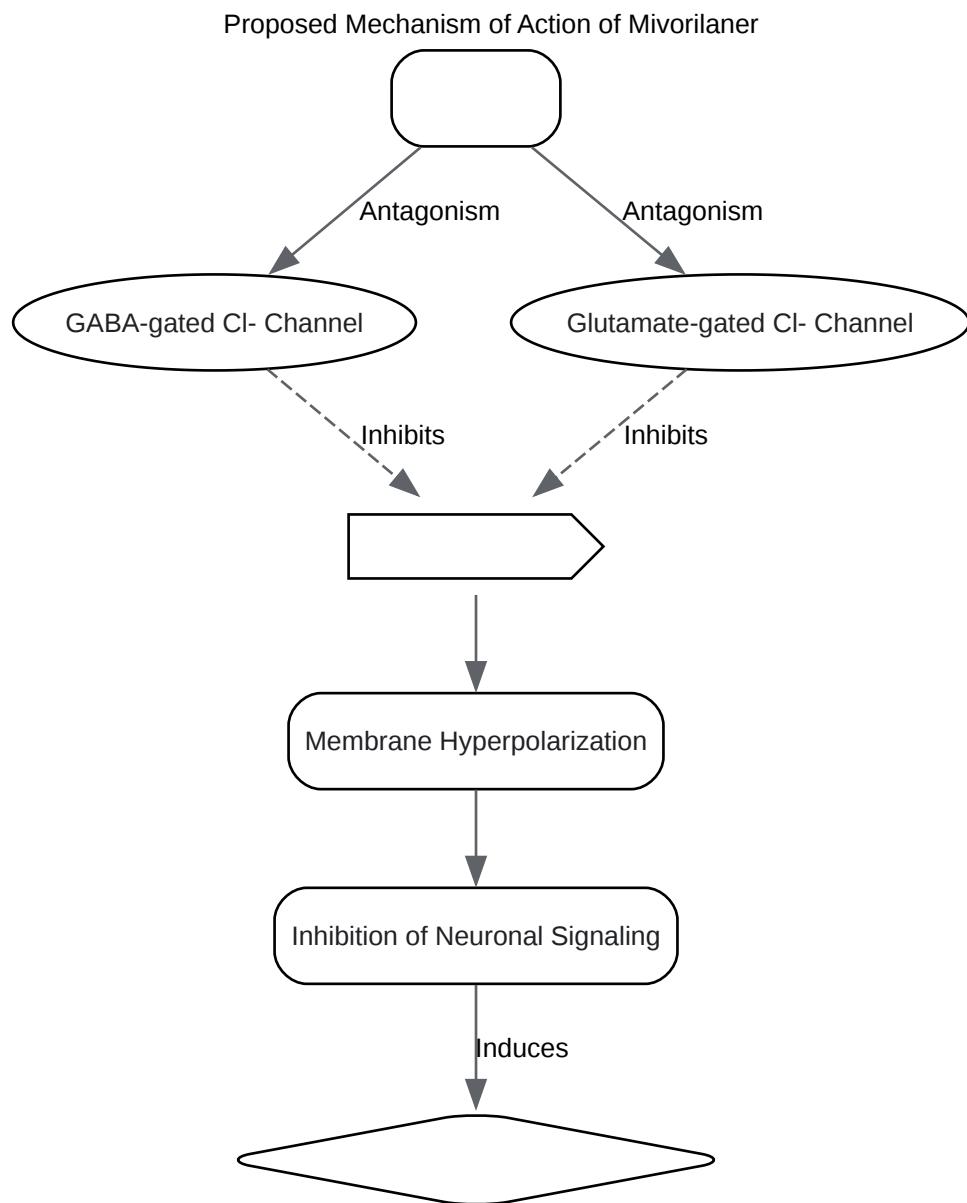
Mivorilaner is a synthetically derived small molecule belonging to the isoxazoline class of compounds. Its chemical identity is well-defined by its systematic IUPAC name, CAS number, and molecular structure representations.

Identifier	Value
IUPAC Name	3-((5S)-5-(3,5-dichloro-4-fluorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl)-N-(2-((2,2-difluoroethyl)amino)-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxamide[1]
Synonyms	LY3116151, Itabh-19-01
CAS Number	1414642-93-5[1]
Molecular Formula	C ₂₂ H ₁₇ Cl ₂ F ₆ N ₃ O ₃ S[1]
Molecular Weight	588.35 g/mol [1]
SMILES String	C1CC2=C(SC(=C2C1)C(=O)NCC(=O)NCC(F)F)C3=NO--INVALID-LINK--(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F[1]
InChI Key	OFGKIOOXISVXEC-NRFANRHFSA-N

Physicochemical and Pharmacokinetic Properties

Comprehensive experimental data on the physicochemical and pharmacokinetic properties of **Mivorilaner** is limited in publicly accessible literature. The following table summarizes available computed data and highlights areas requiring further experimental investigation.

Property	Value	Source
XlogP3	5.3	Computed (PubChem)
Hydrogen Bond Donors	2	Computed (PubChem)
Hydrogen Bond Acceptors	7	Computed (PubChem)
Rotatable Bond Count	7	Computed (PubChem)
Topological Polar Surface Area	108 Å ²	Computed (PubChem)
Solubility	To be determined	MedKoo Biosciences
pKa	Not available	
Bioavailability	Not available	
Half-life	Not available	
Protein Binding	Not available	


Mechanism of Action

While specific studies on the antineoplastic mechanism of **Mivorilaner** are not extensively published, its structural classification as an isoxazoline provides strong evidence for its mode of action. Isoxazoline compounds are well-documented as potent non-competitive antagonists of insect γ -aminobutyric acid (GABA)-gated and glutamate-gated chloride channels. This antagonism leads to the blockage of ion channels, resulting in hyperexcitation, paralysis, and eventual death of the target organism.

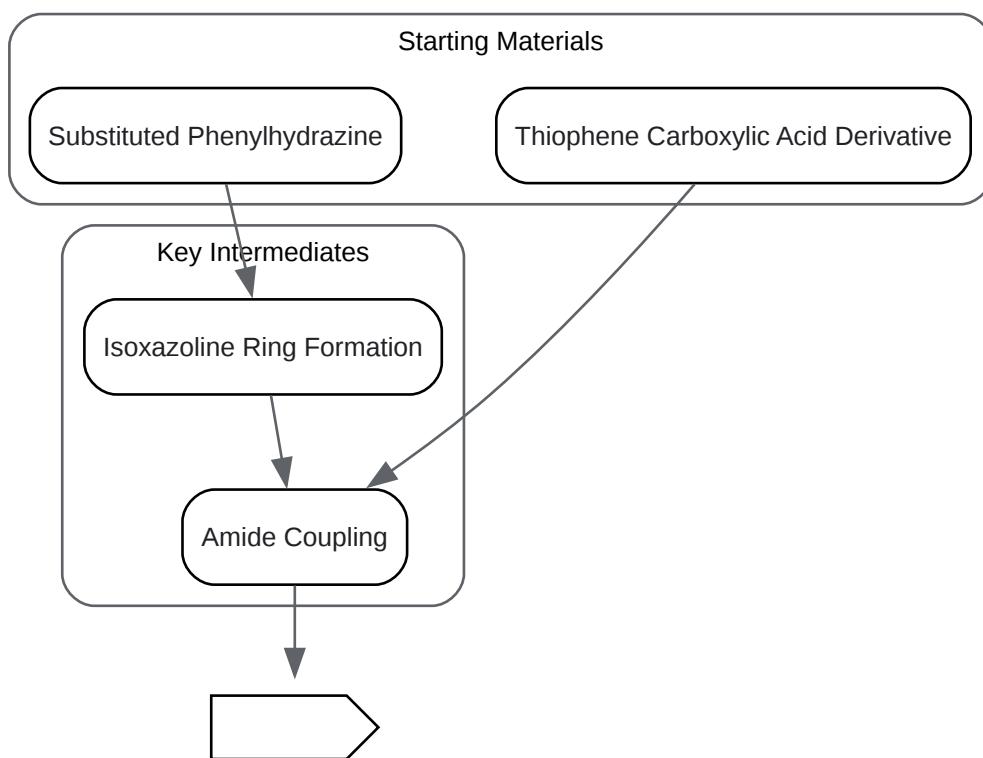
In the context of its antineoplastic activity, it is hypothesized that **Mivorilaner** may target similar ion channels or related signaling pathways present in cancer cells, leading to disruption of cellular homeostasis and induction of apoptosis. Further research is required to elucidate the precise molecular targets and signaling cascades involved in its anticancer effects in mammalian cells.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **Mivorilaner** based on the known pharmacology of the isoxazoline class of compounds.

[Click to download full resolution via product page](#)

Proposed antagonism of GABA and glutamate-gated chloride channels by **Mivorilaner**.


Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Mivorilaner** are primarily found within patent literature, specifically patent WO2012155676 A1.

Synthesis of Mivorilaner

The synthesis of **Mivorilaner** involves a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, it is imperative to consult the aforementioned patent document.

Generalized Synthetic Workflow for Mivorilaner

[Click to download full resolution via product page](#)

A high-level overview of the synthetic route to **Mivorilaner**.

In Vitro Antineoplastic Activity Assays

The antineoplastic activity of **Mivorilaner** can be evaluated using a variety of standard in vitro cell-based assays.

4.2.1. Cell Proliferation Assay (MTT Assay)

- Objective: To determine the cytotoxic effect of **Mivorilaner** on cancer cell lines.
- Methodology:
 - Seed cancer cells (e.g., human breast adenocarcinoma cell line MCF-7, human colon carcinoma cell line HCT-116) in 96-well plates and allow them to adhere overnight.
 - Treat the cells with serial dilutions of **Mivorilaner** (typically ranging from 0.01 μ M to 100 μ M) for 72 hours.
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the half-maximal inhibitory concentration (IC_{50}) value.

4.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

- Objective: To quantify the induction of apoptosis by **Mivorilaner**.
- Methodology:
 - Treat cancer cells with **Mivorilaner** at its IC_{50} concentration for 24, 48, and 72 hours.
 - Harvest the cells and wash with cold phosphate-buffered saline (PBS).
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
 - Analyze the stained cells by flow cytometry.

- Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

In Vivo Antitumor Efficacy Studies

4.3.1. Xenograft Mouse Model

- Objective: To evaluate the in vivo antitumor activity of **Mivorilaner**.
- Methodology:
 - Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude mice).
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize the mice into vehicle control and **Mivorilaner** treatment groups.
 - Administer **Mivorilaner** orally or intraperitoneally at a predetermined dose and schedule.
 - Measure tumor volume and body weight regularly.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

Mivorilaner is a promising antineoplastic agent with a well-defined chemical structure and a proposed mechanism of action consistent with its isoxazoline classification. The experimental protocols outlined in this guide provide a foundation for further investigation into its therapeutic potential. Key areas for future research include:

- Comprehensive Physicochemical and Pharmacokinetic Profiling: Experimental determination of solubility, pKa, bioavailability, metabolic stability, and protein binding is essential for lead optimization and formulation development.
- Elucidation of the Precise Antineoplastic Mechanism: Investigating the specific molecular targets of **Mivorilaner** in cancer cells and the downstream signaling pathways will provide a

deeper understanding of its anticancer effects.

- In-depth In Vivo Efficacy and Toxicity Studies: Comprehensive preclinical studies in various cancer models are necessary to establish a robust efficacy and safety profile.

The information presented in this technical guide is intended to serve as a valuable resource for the scientific community to accelerate the research and development of **Mivorilaner** as a potential cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Google Patents [patents.google.com]
- To cite this document: BenchChem. [Mivorilaner: A Technical Guide to its Chemical Structure, Properties, and Antineoplastic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12429103#the-chemical-structure-and-properties-of-mivorilaner>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com